molecular formula C15H22N2O5S B5501443 3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE

3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE

Cat. No.: B5501443
M. Wt: 342.4 g/mol
InChI Key: OBCLVHRUSALBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolidinyl group, a benzenesulfonamide group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidinyl intermediate, followed by the introduction of the benzenesulfonamide group under controlled conditions. The methoxy groups are usually introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylpropanol: Shares the methoxy substituents but lacks the sulfonamide and pyrrolidinyl groups.

    N-(2-Oxo-1-pyrrolidinyl)benzenesulfonamide: Contains the sulfonamide and pyrrolidinyl groups but lacks the methoxy substituents.

Uniqueness

3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(11-14(13)22-2)23(19,20)16-8-4-10-17-9-3-5-15(17)18/h6-7,11,16H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCLVHRUSALBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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